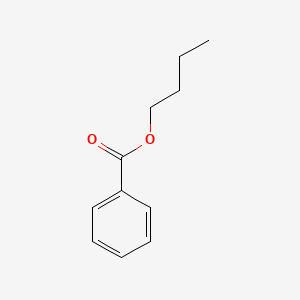

Butyl Benzoate

描述

This compound has been reported in Streptomyces, Carica papaya, and other organisms with data available.

属性

IUPAC Name |

butyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIFPSYPOVKYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040694 | |

| Record name | Butyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Insoluble in water; [Hawley] | |

| Record name | Benzoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (107 °C) (OPEN CUP) | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER, SOL IN ALCOHOL, ETHER AND ACETONE, MISCIBLE WITH OILS AND HYDROCARBONS, Water solubility of 59 mg/l. | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.00 @ 20 °C | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.15 (AIR= 1) | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.01 mm Hg at 25 °C. | |

| Record name | Butyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

THICK, OILY LIQUID, COLORLESS LIQUID | |

CAS No. |

136-60-7 | |

| Record name | Butyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TGZ0D0O8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22 °C | |

| Record name | BUTYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butyl benzoate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Butyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for formulation, synthesis, and analytical applications.

Chemical Identity and Structure

This compound, with the CAS number 136-60-7, is the ester formed from the condensation of benzoic acid and n-butanol.[1][2] Its chemical structure consists of a benzene ring attached to a carboxyl group, which is esterified with a butyl group.

Molecular Formula: C₁₁H₁₄O₂[2][3]

Synonyms: Benzoic acid n-butyl ester, n-Butyl benzoate[3][4]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Appearance | Colorless to light yellow viscous, oily liquid | [2][3][5] |

| Odor | Mild, sweet, and balsamic | [2] |

Table 2: Thermal and Physical Properties

| Property | Value | Conditions | Reference(s) |

| Melting Point | -22 °C | 760.00 mm Hg | [1][2][3] |

| Boiling Point | 249 - 250 °C | 760.00 mm Hg | [1][2][3] |

| Density | 1.010 g/cm³ | at 25 °C | [2][3] |

| Vapor Pressure | 0.022 mmHg | at 25.00 °C (estimated) | [2][6] |

| Vapor Density | 6.1 | (Air = 1) | [6] |

| Flash Point | 106.11 °C | Closed Cup | [2][6] |

Table 3: Optical and Solubility Properties

| Property | Value | Conditions | Reference(s) |

| Refractive Index | 1.49500 to 1.49900 | at 20.00 °C | [6] |

| Water Solubility | Practically insoluble (34.1 mg/L) | at 20 °C | [2][5] |

| Solubility in Organic Solvents | Soluble | In alcohol, ether, and acetone | [4][5] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques for organic liquids.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[7][8]

Methodology:

-

A small amount of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[7]

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and form a steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8] This occurs when the vapor pressure of the this compound equals the atmospheric pressure.[7]

Determination of Melting Point (Freezing Point)

For a substance that is liquid at room temperature like this compound, the melting point is often referred to as the freezing point. This can be determined by cooling the substance until it solidifies.

Methodology:

-

A sample of this compound is placed in a small test tube.

-

A thermometer is immersed in the liquid.

-

The test tube is placed in a cooling bath (e.g., an ice-salt mixture).

-

The sample is slowly cooled while being gently stirred.

-

The temperature is recorded at regular intervals.

-

The freezing point is the temperature at which the liquid solidifies, which is observed as a plateau in the cooling curve.

Measurement of Density

The density of liquid this compound can be determined using a pycnometer or by the gravimetric buoyancy method.[9][10][11][12]

Methodology (using a pycnometer):

-

A clean, dry pycnometer of a known volume is weighed empty.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The pycnometer is then weighed again.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[10]

Determination of Flash Point

The flash point of this compound is determined using a closed-cup tester, such as the Pensky-Martens apparatus, as per ASTM D93 standard.[13][14][15]

Methodology:

-

A sample of this compound is placed in the test cup of the Pensky-Martens apparatus.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon the application of the ignition source.[13][14]

Measurement of Refractive Index

The refractive index of this compound is measured using a refractometer, such as an Abbe refractometer.[16][17][18]

Methodology:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[16][17]

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[16]

-

The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Qualitative Solubility: To determine the solubility in various organic solvents, a small amount of this compound is added to a test tube containing the solvent (e.g., ethanol, ether, acetone). The mixture is agitated, and the miscibility is observed.

Quantitative Solubility: A static equilibrium method can be used for quantitative determination.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The saturated solution is then filtered to remove the undissolved solute.

-

The concentration of this compound in the filtrate is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.[19][20][21]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O) and the aromatic ring.[22]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.[19][22]

Logical Relationships of Physicochemical Properties

The physicochemical properties of this compound are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

Caption: Interrelationships of this compound's Physicochemical Properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound(136-60-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. n-Butyl Benzoate [drugfuture.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. mt.com [mt.com]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 14. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 16. youtube.com [youtube.com]

- 17. davjalandhar.com [davjalandhar.com]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 19. spectrabase.com [spectrabase.com]

- 20. This compound(136-60-7) 13C NMR [m.chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. This compound | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Butyl benzoate synthesis from benzoic acid and butanol

An In-depth Technical Guide to the Synthesis of Butyl Benzoate from Benzoic Acid and Butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a key compound used as a solvent and an intermediate in various industrial applications. The primary focus is on the Fischer-Speier esterification of benzoic acid with n-butanol, detailing the underlying reaction mechanism, experimental protocols, and a comparative analysis of various catalytic systems.

Introduction

This compound (C₁₁H₁₄O₂) is a benzoate ester formed from the condensation of benzoic acid and n-butanol. It is a colorless liquid with a mild, fruity aroma.[1][2] Its primary applications include its use as a solvent for cellulose ether, a dye carrier for textiles, and as a fragrance ingredient.[1][2] The most common and direct method for its synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] This reversible reaction requires specific conditions to drive the equilibrium towards the formation of the ester product.[5][6][7]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds via a series of equilibrium steps catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4][5] The mechanism involves the initial protonation of the carbonyl oxygen of benzoic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of butanol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product, this compound.[4][6][8]

To achieve high yields, the equilibrium must be shifted to the product side. This is typically accomplished by either using an excess of one of the reactants (usually the alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus.[5][6][7]

References

- 1. This compound | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: Butyl Benzoate CAS Number 136-60-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl Benzoate (CAS 136-60-7), encompassing its physicochemical properties, synthesis, analytical methodologies, and toxicological profile. The information is tailored for professionals in research, science, and drug development, with a focus on data presentation, experimental protocols, and the visualization of key processes.

Physicochemical Properties

This compound is a versatile organic compound with applications as a solvent, plasticizer, and fragrance ingredient.[1] Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

| Odor | Mild, amber, balsam, fruity | [4] |

| Melting Point | -22 °C | [2] |

| Boiling Point | 249 - 250 °C | [1][4] |

| Density | 1.010 g/cm³ at 25 °C | [1] |

| Refractive Index | n20/D 1.498 | [1] |

| Flash Point | 106 °C (closed cup) | [5] |

| Water Solubility | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and acetone | [6] |

| logP (Octanol-Water Partition Coefficient) | 3.3 | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectral Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 8.06 (d, J = 7.2 Hz, 2H), 7.58 -7.51 (m, 1H), 7.42-7.39 (m, 2H), 4.36 (t, J = 6.6 Hz, 2H), 1.82 – 1.68 (m, 2H), 1.57 – 1.39 (m, 2H), 1.01 – 0.94 (m, 3H) | [7] |

| ¹³C NMR (CDCl₃) | 165.8, 131.6, 131.0, 129.3, 127.8, 65.0, 30.6, 19.1, 13.7 | [7] |

| Infrared (IR) Spectroscopy | IR: 331 (Sadtler Research Laboratories IR Grating Collection) | [2] |

| Mass Spectrometry (MS) | m/z 123, 105, 77, 56 | [8] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Benzoic acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, rotary evaporator

Procedure:

-

In a round-bottom flask, combine benzoic acid and an excess of n-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux using a heating mantle for a specified time to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent (diethyl ether and excess n-butanol) under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by distillation to obtain pure this compound.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5977A MSD).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a flow rate of 1 mL/min

-

Oven Program: Start at 70 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Scan Range: m/z 40-400

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the resulting mass spectrum with a reference spectrum.

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Dissolve 5-20 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways in human cells directly modulated by this compound for therapeutic purposes are not extensively documented, its biological activity is primarily understood through its antimicrobial effects, which are common to benzoate esters.

The antimicrobial action of benzoate esters is generally attributed to their ability to disrupt microbial cell membranes and inhibit key metabolic enzymes. In an acidic environment, the ester can be hydrolyzed to benzoic acid, which in its undissociated, lipophilic form, can readily pass through the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and leading to intracellular acidification. This disrupts the proton motive force, which is crucial for ATP synthesis, and can inhibit enzymes essential for glycolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. plantaedb.com [plantaedb.com]

- 3. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: ¹H and ¹³C NMR of Butyl Benzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Butyl Benzoate

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The document details spectral data, peak assignments, and the experimental protocols for acquiring such data.

The following tables summarize the quantitative NMR data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the butyl chain.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ortho (Ar-H) | 8.04[1] | Doublet (d) | 7.8[1] | 2H |

| H-para (Ar-H) | 7.54[1] | Triplet (t) | 7.4[1] | 1H |

| H-meta (Ar-H) | 7.43[1] | Triplet (t) | 7.7[1] | 2H |

| -OCH₂- (Butyl) | 4.33[1] | Triplet (t) | 6.6[1] | 2H |

| -OCH₂CH ₂- (Butyl) | 1.75[1] | Quintet | 7.1[1] | 2H |

| -CH₂CH ₂CH₃ (Butyl) | 1.48[1] | Sextet | 7.4[1] | 2H |

| -CH₃ (Butyl) | 0.98[1] | Triplet (t) | 7.4[1] | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the benzene ring, two pairs of aromatic carbons are chemically equivalent.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 166.8[1] |

| C-para (Ar-C) | 132.9[1] |

| C-ipso (Ar-C) | 130.7[1] |

| C-ortho (Ar-C) | 129.7[1] |

| C-meta (Ar-C) | 128.4[1] |

| -OC H₂- (Butyl) | 64.9[1] |

| -OCH₂C H₂- (Butyl) | 30.9[1] |

| -CH₂C H₂CH₃ (Butyl) | 19.4[1] |

| -C H₃ (Butyl) | 13.9[1] |

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels corresponding to the proton and carbon assignments in the tables above.

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants. Purification can be performed using methods like distillation or column chromatography.[2]

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl₃) is a common and effective solvent for this compound.[2]

-

Concentration:

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for both ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[2][3] Many commercially available deuterated solvents contain TMS.

-

Sample Transfer: Filter the prepared solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters: [2]

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters: [2]

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Perform peak picking to identify the precise chemical shifts of all signals in both spectra.

References

Butyl Benzoate Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl benzoate in various organic solvents. This compound, an ester of benzoic acid and butanol, is a colorless to pale yellow oily liquid with a mild, fruity, balsamic odor.[1][2] It finds extensive use as a solvent for cellulose ethers, a dye carrier for textiles, a fragrance ingredient, and a plasticizer.[1][2][3] Understanding its solubility characteristics is crucial for its effective application in research, development, and various industrial processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless to pale yellow oily liquid[1][2] |

| Boiling Point | 249 °C[2] |

| Melting Point | -22 °C |

| Density | 1.01 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.498[2] |

Solubility of this compound

This compound's solubility is governed by its chemical structure, which includes a non-polar benzene ring and a butyl chain, as well as a polar ester group. This amphiphilic nature dictates its solubility in various solvents.

Solubility in Water

This compound is generally considered to be practically insoluble or has very limited solubility in water.[4][5][6] The large hydrophobic benzene ring and butyl group are the primary reasons for its poor aqueous solubility.[4] Various sources report slightly different quantitative values for its water solubility, as shown in Table 2.

| Solvent | Solubility | Temperature |

| Water | 59 mg/L[5][7] | 25 °C |

| Water | 34.1 mg/L[2] | 20 °C |

| Water | 0.06 g/L | Not Specified |

Solubility in Organic Solvents

| Solvent | Solubility |

| Alcohol | Soluble[5][7][8] |

| 95% Ethanol | Soluble[2] |

| Ether | Soluble[5][9] |

| Acetone | Soluble[5] |

| Propylene Glycol | Poorly Soluble[2] |

| Oil | Soluble[2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, experimental determination is recommended. The following section details a standard protocol for determining the solubility of a liquid solute, like this compound, in a liquid solvent.

The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Appropriate analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate phase of this compound ensures that the solvent is saturated.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to promote mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for the separation of the undissolved solute from the saturated solution. If necessary, centrifugation can be used to facilitate a clear separation.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer). It is critical to avoid disturbing the undissolved solute layer during this step.

-

Dilution: Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the working range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., gas chromatography) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental Workflow for Solubility Determination.

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several factors related to both the solute and the solvent, as well as external conditions.

Caption: Factors Influencing this compound Solubility.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 136-60-7 [m.chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. This compound, 136-60-7 [thegoodscentscompany.com]

- 8. n-Butyl Benzoate [drugfuture.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Butyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of butyl benzoate, a common fragrance ingredient and solvent. This document details the characteristic vibrational frequencies, experimental protocols for obtaining high-quality spectra, and a logical workflow for spectral analysis. The information presented is intended to support researchers and professionals in the identification, characterization, and quality control of this compound.

Introduction to the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum is a unique molecular fingerprint that provides valuable information about the functional groups present in the molecule.

This compound (C₁₁H₁₄O₂) is an ester of benzoic acid and n-butanol. Its molecular structure, containing a benzene ring, a carbonyl group (C=O), and C-O ester linkages, as well as aliphatic C-H bonds, gives rise to a characteristic and informative IR spectrum. The key functional groups and their expected absorption regions are:

-

Aromatic C-H stretch: Typically found just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Found just below 3000 cm⁻¹.

-

Carbonyl (C=O) stretch: A strong, sharp absorption characteristic of esters, typically in the range of 1715-1730 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

C-H bend: Various bending vibrations in the fingerprint region.

Quantitative Infrared Absorption Data for this compound

The following table summarizes the principal infrared absorption peaks for this compound, compiled from various spectral databases. These values are typical for a neat liquid sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3065 | Weak-Medium | Aromatic C-H Stretch |

| ~2959 | Medium-Strong | Asymmetric CH₃ Stretch |

| ~2933 | Medium | Asymmetric CH₂ Stretch |

| ~2873 | Medium | Symmetric CH₃ and CH₂ Stretch |

| ~1716 | Very Strong | C=O (Carbonyl) Stretch of the Ester |

| ~1606 | Medium | Aromatic C=C Ring Stretch |

| ~1585 | Weak-Medium | Aromatic C=C Ring Stretch |

| ~1451 | Medium | CH₂ Scissoring Bend |

| ~1314 | Strong | Asymmetric C-O-C Stretch |

| ~1271 | Very Strong | Symmetric C-O-C Stretch |

| ~1108 | Strong | C-O Stretch (Ester) |

| ~1070 | Strong | In-plane Aromatic C-H Bend |

| ~1026 | Medium | In-plane Aromatic C-H Bend |

| ~708 | Strong | Out-of-plane Aromatic C-H Bend (Monosubstituted) |

Experimental Protocols for Infrared Spectroscopy of this compound

The acquisition of a high-quality IR spectrum of liquid this compound can be achieved through several methods. The two most common and effective techniques are Transmission Spectroscopy of a neat liquid film and Attenuated Total Reflectance (ATR) Spectroscopy.

Transmission Spectroscopy (Neat Liquid Film Method)

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., NaCl or KBr) and a holder

-

Pasteur pipette or dropper

-

This compound sample

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

-

Kimwipes or other soft, lint-free tissue

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Open the sample compartment and run a background spectrum with no sample in the beam path. This will account for atmospheric CO₂ and water vapor.

-

Sample Preparation:

-

Place one salt plate on a clean, dry surface.

-

Using a Pasteur pipette, place one to two drops of this compound onto the center of the plate.[1]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film. Avoid introducing air bubbles.

-

-

Sample Analysis:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Acquire the IR spectrum of the sample. A typical measurement might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a volatile solvent and a soft tissue.

-

Return the clean, dry plates to a desiccator to prevent fogging from atmospheric moisture.

-

Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a modern, rapid, and often preferred method for liquid samples as it requires minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Micropipette or dropper

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free swabs or tissues

Procedure:

-

Instrument Preparation: Ensure the FTIR-ATR system is ready for measurement.

-

Background Spectrum: With the clean, empty ATR crystal, run a background spectrum. This is crucial to subtract any absorbance from the crystal and the surrounding atmosphere.

-

Sample Application:

-

Place a small drop (typically a few microliters) of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Analysis:

-

Acquire the IR spectrum. If the ATR accessory has a pressure arm, apply it gently to ensure good contact between the sample and the crystal.

-

Typical acquisition parameters are similar to the transmission method (e.g., 16-32 scans at 4 cm⁻¹ resolution).

-

-

Cleaning:

-

Clean the this compound from the ATR crystal using a soft tissue or swab moistened with a suitable solvent like isopropanol.

-

Ensure the crystal is completely clean and dry before the next measurement.

-

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a liquid sample such as this compound. This process ensures a systematic approach from sample preparation to final data interpretation and reporting.

Caption: Logical workflow for the IR analysis of this compound.

Interpretation of the this compound Spectrum

A detailed analysis of the this compound IR spectrum allows for a confident identification of the compound.

-

C-H Stretching Region (2800-3100 cm⁻¹): The presence of peaks both slightly above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (aliphatic C-H from the butyl group) is a clear indicator of the molecule's structure.

-

Carbonyl (C=O) Stretching (around 1716 cm⁻¹): The very strong and sharp peak at approximately 1716 cm⁻¹ is the most prominent feature in the spectrum and is definitive for the carbonyl group of the ester. Its position is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.

-

Aromatic Region (1450-1610 cm⁻¹): The absorptions in this region, particularly around 1606 and 1585 cm⁻¹, are characteristic of the C=C stretching vibrations within the benzene ring.

-

Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of information. The strong bands at approximately 1271 cm⁻¹ and 1108 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group. The strong peak around 708 cm⁻¹ is a key diagnostic for a monosubstituted benzene ring, arising from the out-of-plane C-H bending of the five adjacent hydrogen atoms on the ring.

By combining the information from each of these regions, a complete picture of the this compound molecule can be assembled, confirming its identity and providing an assessment of its purity. Comparison to a reference spectrum from a spectral library is the final step for unambiguous identification.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Butyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) fragmentation behavior of butyl benzoate. A thorough understanding of these fragmentation patterns is crucial for the unambiguous identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical development, quality control, and various research applications. This document outlines the primary fragmentation pathways, presents quantitative data on major fragments, and provides a detailed experimental protocol for analysis.

Core Fragmentation Pathways of this compound

Under electron ionization (EI), this compound undergoes a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+), which is often observed in the mass spectrum. The subsequent fragmentation is dominated by cleavages of the ester group and rearrangements within the butyl chain, leading to the formation of several diagnostic ions.

The most prominent fragmentation pathway involves the alpha-cleavage of the ether oxygen, resulting in the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) to form the highly stable benzoyl cation. This cation is a resonance-stabilized acylium ion and typically represents the base peak in the mass spectrum.

Another significant fragmentation route is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen via a six-membered transition state. This rearrangement leads to the elimination of a neutral butene molecule (C₄H₈) and the formation of a protonated benzoic acid radical cation.

Further fragmentation of the primary product ions also occurs. For instance, the benzoyl cation can lose a neutral carbon monoxide (CO) molecule to yield the phenyl cation. The butyl cation, formed by cleavage of the ester bond, can undergo further fragmentation to produce smaller alkyl cations.

Quantitative Fragmentation Data

The relative abundances of the major fragment ions of this compound are summarized in the table below. This data is compiled from various spectral databases and provides a quantitative basis for the identification of the compound.

| Fragment Ion | m/z | Relative Intensity (%) | Proposed Structure |

| [C₆H₅CO]⁺ | 105 | 100 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | ~40-50 | Phenyl cation |

| [C₄H₉]⁺ | 57 | ~20-30 | Butyl cation |

| [C₆H₅COOH]⁺• | 122 | ~20-25 | Protonated benzoic acid (from McLafferty rearrangement) |

| [C₁₁H₁₄O₂]⁺• | 178 | ~5-15 | Molecular ion |

Note: Relative intensities can vary slightly depending on the specific instrumentation and experimental conditions.

Visualizing the Fragmentation Pathways

To illustrate the relationships between the precursor and product ions, the following diagrams depict the primary fragmentation pathways and a typical experimental workflow for the analysis of this compound.

Caption: Primary fragmentation pathway of this compound under electron ionization.

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

Experimental Protocol

The following protocol provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.

2. GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

3. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

4. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Acquire the mass spectrum for this peak.

-

Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) for confirmation.

-

Interpret the fragmentation pattern to confirm the structure of this compound, paying close attention to the characteristic ions listed in the data table.

This guide provides the fundamental information required for the successful mass spectrometric analysis of this compound. The presented fragmentation data and pathways, in conjunction with the detailed experimental protocol, will aid researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.

Butyl benzoate molecular weight and formula

Butyl benzoate is a benzoate ester formed from the condensation of benzoic acid and butanol.[1][2][3] This organic compound serves various industrial applications, including as a solvent for cellulose ether, a dye carrier in the textile industry, and as an ingredient in perfumes.[1][2][3]

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂[1][2][4] |

| Molecular Weight | 178.23 g/mol [1][2][4] |

| Linear Formula | C₆H₅COOCH₂CH₂CH₂CH₃ |

The molecular formula, C₁₁H₁₄O₂, indicates that a single molecule of this compound contains 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The molecular weight is calculated based on the atomic weights of these constituent atoms.

References

The Ubiquitous Presence of Butyl Benzoate: An In-depth Technical Guide to its Natural Occurrence in the Plant Kingdom

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of butyl benzoate, a significant volatile organic compound, across various plant and fruit species. Primarily tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative analysis, biosynthetic pathways, and experimental protocols associated with this ester.

Introduction

This compound (C₁₁H₁₄O₂), a benzoate ester formed from the condensation of benzoic acid and butanol, is a naturally occurring compound found in a diverse range of plants and fruits.[1] It contributes to the characteristic aroma and flavor profiles of many species and is recognized as a plant metabolite.[1] Its presence has been identified in fruits such as papaya (Carica papaya), babaco (Vasconcellea × heilbornii), and hog plum (Spondias mombin), as well as in the essential oils of aromatic flowers like ylang-ylang (Cananga odorata) and jasmine (Jasminum spp.).[1][2] This guide aims to consolidate the current scientific knowledge on the natural occurrence of this compound, providing quantitative data, detailed experimental methodologies for its analysis, and insights into its biosynthetic origins.

Quantitative Occurrence of Benzoate Esters in Plants and Fruits

The concentration of this compound and related benzoate esters varies significantly across different plant species and even within different parts of the same plant. The following table summarizes the quantitative data available in the scientific literature.

| Plant/Fruit Species | Plant Part | Compound | Concentration | Reference |

| Papaya (Carica papaya) | Fruit | This compound | up to 0.05 mg/kg | |

| Hog Plum (Spondias mombin) | Fruit | This compound | 2 mg/kg | |

| Hog Plum (Spondias mombin) | Fruit Essential Oil | Benzyl benzoate | 12.27% | [2] |

| Jasmine (Jasminum spp.) | Flowers | (Z)-3-hexenyl benzoate | > 100 µg·L⁻¹ | [1] |

| Jasmine (Jasminum spp.) | Flowers | n-hexyl benzoate | > 100 µg·L⁻¹ | [1] |

| Jasmine (Jasminum spp.) | Flowers | Methyl benzoate | > 100 µg·L⁻¹ | [1] |

Biosynthesis of this compound in Plants

The biosynthesis of benzoate esters in plants is a complex process that primarily involves the esterification of benzoic acid with a corresponding alcohol. While the specific enzymatic steps leading to this compound have not been extensively elucidated for all plant species, a general pathway can be proposed based on the known biosynthesis of other benzoate esters like methyl and ethyl benzoate.

The formation of this compound is catalyzed by alcohol acyltransferases (AATs), which belong to the diverse BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of enzymes.[3][4] These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. In the case of this compound, benzoyl-CoA serves as the acyl donor and butanol is the alcohol acceptor. The availability of both substrates is a critical limiting factor in the biosynthesis of the final ester.[5]

References

- 1. Analysis of Volatile Components of Jasmine and Jasmine Tea during Scenting Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential Oils from the Fruits and Leaves of Spondias mombin Linn.: Chemical Composition, Biological Activity, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 4. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Butyl Benzoate

This guide provides a comprehensive overview of the boiling and melting points of butyl benzoate, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for the determination of these properties and presents the data in a clear, tabular format.

Physicochemical Data of this compound

This compound is a versatile organic compound with applications in various fields, including its use as a solvent and in fragrance formulations.[1] Its physical properties, such as boiling and melting points, are crucial for its application and handling.

| Property | Value |

| Boiling Point | 249-250 °C[1][2][3] |

| Melting Point | -22 °C[1][2][4] |

Experimental Protocols for Determination of Physical Properties

The accurate determination of boiling and melting points is fundamental to characterizing a pure substance. The following sections detail the methodologies for these measurements.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The Thiele tube method is a common and effective technique for this determination.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Sample of this compound (in its solid form)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of about 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with heating oil. The capillary tube containing the sample is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform temperature distribution.

-

Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Reading: The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The capillary method is a micro-scale technique suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or a Thiele tube)

-

Sample of liquid this compound

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath.

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a stream of bubbles.

-

Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is discontinued.

-

Final Reading: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid begins to be drawn into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[5]

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

Caption: Experimental workflows for determining melting and boiling points.

References

Methodological & Application

Application Notes and Protocols: Butyl Benzoate as a Solvent for Cellulose Esters and Ethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl benzoate as a solvent and plasticizer for various cellulose esters and ethers. The information is intended to guide laboratory work in areas such as coatings, adhesives, and pharmaceutical formulations. While specific quantitative data for these polymer-solvent systems is not widely published, this document synthesizes available qualitative information and provides generalized protocols and data templates to facilitate experimental work.

Introduction to this compound as a Polymer Solvent

This compound is a benzoate ester derived from the condensation of benzoic acid and butanol.[1] It is a colorless to light yellow, viscous liquid with a mild, pleasant odor.[2][3] Its chemical structure, featuring both a non-polar benzene ring and a polar ester group, allows it to act as an effective solvent and plasticizer for a range of polymers, most notably cellulose derivatives.[2][4] In formulations, it is valued for its low volatility, good thermal stability, and its ability to impart flexibility to polymer films.[2]

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | ~250 °C |

| Melting Point | -22 °C |

| Density (at 25 °C) | ~1.01 g/cm³ |

| Solubility in Water | Very low (practically insoluble) |

| Solubility in Organics | Soluble in alcohols, ethers, ketones, esters |

Application in Cellulose Esters

This compound serves as both a solvent and a plasticizer for cellulose esters such as Cellulose Acetate (CA), Cellulose Acetate Butyrate (CAB), and Cellulose Acetate Propionate (CAP).[4][5] Its primary role can be as a high-boiling point solvent in coatings and inks or as a plasticizer to increase the flexibility and durability of the final polymer product.

Qualitative Solubility of Cellulose Esters in this compound

-

Cellulose Acetate Butyrate (CAB): Exhibits good solubility in ester solvents.[6][7] The solubility of CAB generally increases with a higher butyryl content and lower molecular weight.[6] this compound is expected to be a good solvent for many grades of CAB.

-

Cellulose Acetate Propionate (CAP): Like CAB, CAP is soluble in a range of organic solvents, including esters.[8]

-

Cellulose Acetate (CA): Typically requires more polar or stronger solvents like acetone or methyl ethyl ketone.[9][10] Its solubility in this compound may be more limited compared to CAB and CAP and is highly dependent on the degree of acetylation.[10]

Experimental Protocol: Dissolving Cellulose Esters in this compound

This protocol provides a general procedure for preparing solutions of cellulose esters in this compound. Researchers should adapt this protocol based on the specific grade of cellulose ester and the desired final concentration and viscosity.

Materials and Equipment:

-

Cellulose ester powder (e.g., CAB, CAP, CA)

-

This compound (technical or pharmaceutical grade)

-

Glass beaker or reaction vessel

-

Overhead stirrer or magnetic stirrer with a suitable stir bar

-

Heating mantle or hot plate with temperature control

-

Spatula

-

Balance

Procedure:

-

Solvent Preparation: Weigh the required amount of this compound and add it to the mixing vessel.

-

Agitation: Begin stirring the solvent to create a vortex. A moderate speed is recommended to start.

-

Polymer Addition: Slowly and incrementally add the cellulose ester powder to the side of the vortex. This prevents the formation of large agglomerates.

-

Dispersion: Continue stirring at a moderate speed until all the powder is wetted and dispersed throughout the solvent.

-

Dissolution: Increase the stirring speed. If necessary, apply gentle heat (e.g., 40-60 °C) to accelerate the dissolution process.[9] Monitor the temperature closely to avoid solvent degradation.

-

Homogenization: Continue mixing until the solution is clear and homogenous. This may take several hours, depending on the polymer's molecular weight and concentration.

-

Deaeration: Once dissolved, stop agitation and allow the solution to stand to remove any entrapped air bubbles. A vacuum chamber can be used for faster deaeration if required.

Data Presentation Templates: Cellulose Esters

The following tables are provided as templates for researchers to record their experimental data.

Table 1: Solubility of Cellulose Esters in this compound at Ambient Temperature (25 °C)

| Cellulose Ester Grade | Concentration (w/v %) | Observation (Soluble/Partially Soluble/Insoluble) | Time to Dissolve (hours) |

|---|---|---|---|

| e.g., CAB-381-20 | 5% | ||

| 10% | |||

| 15% | |||

| 20% |

| Add other grades here | | | |

Table 2: Viscosity of Cellulose Ester Solutions in this compound

| Cellulose Ester Grade | Concentration (w/v %) | Temperature (°C) | Viscosity (cP) |

|---|---|---|---|

| e.g., CAB-381-20 | 5% | 25 | |

| 10% | 25 | ||

| 15% | 25 | ||

| 10% | 40 |

| Add other grades here | | | |

Application in Cellulose Ethers

This compound is primarily a solvent for organosoluble cellulose ethers, such as certain grades of Ethylcellulose (EC).[1][3] It is generally not a suitable solvent for water-soluble cellulose ethers like Methylcellulose (MC) or Hydroxypropyl Methylcellulose (HPMC), which are insoluble in most organic solvents.[11][12]

Qualitative Solubility of Cellulose Ethers in this compound

-

Ethylcellulose (EC): EC is insoluble in water but soluble in a wide range of organic solvents.[13][14] The solubility depends on the degree of ethoxyl substitution. Grades with 46-48% or more ethoxyl content are soluble in solvents like ethanol, toluene, and ethyl acetate.[15] As an ester, this compound is expected to be a solvent for many grades of ethylcellulose.

-

Methylcellulose (MC): Insoluble in most organic solvents, including esters. This compound is not a recommended solvent.[11]

Experimental Protocol: Dissolving Ethylcellulose in this compound

This protocol provides a general method for preparing solutions of ethylcellulose in this compound.

Materials and Equipment:

-

Ethylcellulose powder

-

This compound

-

Appropriate mixing vessel and stirrer

-

Heating equipment (optional)

-

Balance

Procedure:

-

Solvent and Agitation: Add the pre-weighed this compound to the mixing vessel and begin agitation.

-

Polymer Addition: Slowly add the ethylcellulose powder to the stirring solvent to ensure each particle is wetted individually.[13]

-

Dissolution: Continue stirring until the polymer is fully dissolved. The viscosity of the solution will increase as the polymer dissolves. Gentle heating may be used to speed up the process for high molecular weight grades.

-

Homogenization and Deaeration: Mix until the solution is uniform and then allow it to stand to remove air bubbles.

Data Presentation Templates: Cellulose Ethers

Table 3: Solubility of Ethylcellulose in this compound at Ambient Temperature (25 °C)

| Ethylcellulose Grade (Ethoxyl %) | Concentration (w/v %) | Observation (Soluble/Partially Soluble/Insoluble) | Time to Dissolve (hours) |

|---|---|---|---|

| e.g., Ethocel Std 100 (48.0-49.5%) | 5% | ||

| 10% | |||

| 15% |

| Add other grades here | | | |

Table 4: Viscosity of Ethylcellulose Solutions in this compound

| Ethylcellulose Grade | Concentration (w/v %) | Temperature (°C) | Viscosity (cP) |

|---|---|---|---|

| e.g., Ethocel Std 100 | 5% | 25 | |

| 10% | 25 | ||

| 5% | 40 |

| Add other grades here | | | |

Applications in Drug Development

Both cellulose esters and ethers are workhorse polymers in pharmaceutical formulations, particularly for controlled and sustained-release dosage forms.[16][17][18] They can be used to form rate-controlling membranes, matrix systems, or to microencapsulate active pharmaceutical ingredients (APIs).

The use of a low-volatility, water-insoluble solvent like this compound can be advantageous in specific manufacturing processes, such as in the preparation of solvent-based coatings for tablets or beads where a slower, more controlled drying process is desired. Its function as a plasticizer is also critical, as it imparts the necessary flexibility to coatings to prevent cracking during storage and handling.

When formulating for pharmaceutical applications, the miscibility of the API in the this compound/cellulose derivative solution must be considered to ensure a homogenous final product.

Safety and Handling

-

This compound is a mild skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.

-

Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors, especially when heating.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific cellulose derivative before commencing any work.

Disclaimer: The information provided in these notes is for guidance purposes only. Researchers should conduct their own tests to determine the suitability of this compound for their specific applications and formulations.

References

- 1. This compound | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | Hallstar Industrial [hallstarindustrial.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. CELLULOSE ACETATE BUTYRATE - Ataman Kimya [atamanchemicals.com]

- 7. solechem.eu [solechem.eu]

- 8. eastman.com [eastman.com]

- 9. nagase.com [nagase.com]

- 10. daicel.com [daicel.com]

- 11. Methylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Showing Compound Methyl cellulose (FDB001184) - FooDB [foodb.ca]

- 13. celluloseether.com [celluloseether.com]

- 14. hpmcsupplier.com [hpmcsupplier.com]

- 15. researchgate.net [researchgate.net]

- 16. eastman.com [eastman.com]

- 17. News - Dissolution methods and main uses of ethyl cellulose [yibangchemical.com]

- 18. What are the key roles of cellulose ether in pharmaceutical film coating materials? - HEBEI DOUBLE BULLS CELLULOSE CO.,LTD [shuangniujc.com]

Application Notes and Protocols: Butyl Benzoate as a Dye Carrier for Polyester Fibers

For Researchers, Scientists, and Drug Development Professionals